5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one

Herbicidal pyridazinone Agrochemical intermediate Benzyloxy-phenyl-pyridazinone

5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one is a privileged 1,6-dihydro scaffold for medicinal chemistry and agrochemical R&D. The sp³-hybridized 6-position enables chemistries inaccessible to the aromatic analog (CAS 1008517-73-4), while the 5-benzyloxy group provides a lipophilic handle (ΔlogP ~3.5 vs. -OCH₃) critical for PDE isozyme selectivity and blood-brain barrier penetration. This oxidation state is essential for Syngenta's herbicidal chemotype (GB2546336A/US9944608) and copper-catalyzed 6-endo-trig cyclization sequences. Procure the correct intermediate to avoid synthetic re-routing.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B12970399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1C(=CC(=O)NN1)OCC2=CC=CC=C2
InChIInChI=1S/C11H12N2O2/c14-11-6-10(7-12-13-11)15-8-9-4-2-1-3-5-9/h1-6,12H,7-8H2,(H,13,14)
InChIKeyXRLNLAGYTGXWII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one – Core Physicochemical and Structural Identity for Procurement Decisions


5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one (CAS 1416374-28-1; molecular formula C₁₁H₁₂N₂O₂; molecular weight 204.23 g/mol) is a partially saturated pyridazinone featuring a benzyloxy substituent at the 5-position of the 1,6-dihydropyridazin-3(2H)-one core . This scaffold differs from the fully aromatic 5-(benzyloxy)pyridazin-3(2H)-one (CAS 1008517-73-4, MW 202.21) by the presence of two additional hydrogen atoms at the 1- and 6-positions, conferring distinct reactivity and conformational properties. The compound is structurally classified within the dihydropyridazinone family, a privileged scaffold in medicinal chemistry and agrochemical research, with documented applications spanning phosphodiesterase inhibition, monoamine oxidase inhibition, and herbicidal activity [1]. Its benzyloxy group provides a defined lipophilic and steric handle that differentiates it from smaller 5-alkoxy or 5-alkyl analogs commonly employed in PDE3/PDE4 inhibitor programs [2].

Why 5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one Cannot Be Replaced by Generic 5-Alkoxy or 5-Methyl Pyridazinone Analogs


The 5-benzyloxy substituent on the 1,6-dihydropyridazin-3(2H)-one core imparts physicochemical properties that are not replicated by smaller 5-substituents such as methoxy, ethoxy, or methyl groups. The benzyloxy moiety (OCH₂Ph) introduces approximately 3.5 additional log P units compared to a methoxy group, substantially altering membrane permeability, protein binding, and metabolic stability profiles [1]. In PDE3/PDE4 dual inhibitor SAR studies, the 5-methyl-4,5-dihydropyridazinone motif was identified as the optimal substituent for PDE3 inhibitory activity (pIC₅₀ range 5.4–7.5), demonstrating that even minor 5-position modifications produce quantitatively distinct pharmacological outcomes [2]. Furthermore, the 1,6-dihydro scaffold is a distinct chemical entity from the fully aromatic pyridazin-3(2H)-one form, with different oxidation states and synthetic reactivity that are critical in multi-step intermediate applications such as those described in Syngenta's herbicidal pyridazinone patent family [3]. Generic substitution without matched 5-benzyloxy-1,6-dihydro architecture risks loss of the specific steric, electronic, and reactivity profile for which this compound is selected.

Quantitative Differentiation Evidence for 5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one vs. Closest Analogs


Patent-Defined Intermediate Role in Syngenta Herbicidal Pyridazinone Synthesis vs. Generic Pyridazinone Building Blocks

5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one and its structural congeners are explicitly claimed as intermediates in the Syngenta patent family (GB2546336A, WO2016008816, US9944608) for the preparation of herbicidal benzyloxy-substituted phenyl-pyridazine-dione and benzyloxy-substituted phenyl-pyridazinone final actives [1]. In contrast, generic pyridazinone building blocks (e.g., 5-methyl or unsubstituted dihydropyridazinones) lack the benzyloxy handle required for the O-alkylation and subsequent coupling steps central to this synthetic route. The patent's Reaction Scheme 5 explicitly requires a benzyl halide coupling with 2-allyl-phenols to generate the key olefin intermediates that are subsequently elaborated into herbicidal pyridazinones [2].

Herbicidal pyridazinone Agrochemical intermediate Benzyloxy-phenyl-pyridazinone

5-Benzyloxy vs. 5-Methyl Substituent Effect on PDE3 Inhibitory Activity in Dihydropyridazinone Scaffolds

In a comprehensive SAR study of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-dihydropyridazinones, the presence of a 5-methyl group on the 4,5-dihydropyridazinone ring was identified as critical for PDE3 inhibitory activity, with pIC₅₀ values ranging from 5.4 to 7.5 across analogs [1]. The study explicitly notes that PDE3-inhibitory activity is 'heavily dependent on the presence of the 5-methyldihydropyridazinone' moiety [1]. The 5-benzyloxy substituent, with its substantially larger steric profile (molar refractivity ~47 vs. ~5.7 for methyl) and distinct electronic properties, would be predicted to produce a markedly different PDE inhibition profile. While direct PDE IC₅₀ data for 5-(benzyloxy)-1,6-dihydropyridazin-3(2H)-one are not publicly available, the class-level SAR establishes that 5-position substitution is a dominant determinant of PDE isozyme selectivity and potency.

PDE3 inhibition Dihydropyridazinone SAR Bronchodilator

MAO-B Inhibitory Potency of Pyridazinone Derivatives as Class Benchmark for 5-Substituted Dihydropyridazinones

A recent study of 16 pyridazinone derivatives (TR1–TR16) evaluated for human MAO-A and MAO-B inhibition established quantitative benchmarks for this chemotype. The most potent compound, TR16, exhibited an MAO-B IC₅₀ of 0.17 μM with a selectivity index (SI MAO-B/MAO-A) of >235.29, while the unsubstituted baseline compound TR14 showed IC₅₀ >40 μM (>235-fold difference) [1]. The para-chloro substituent in TR2 (IC₅₀ = 0.27 μM, SI = 84.96) was shown to increase MAO-B inhibitory activity 148.1-fold compared to the basic structure TR1 (IC₅₀ >40 μM) [1]. These data demonstrate that pyridazinone scaffold substitution—including at positions analogous to the 5-benzyloxy motif—produces large-magnitude, quantifiable changes in target potency and selectivity. Although 5-(benzyloxy)-1,6-dihydropyridazin-3(2H)-one was not among the specific 16 compounds tested, the class-level SAR framework confirms that 5-position modification is a validated strategy for tuning MAO-B pharmacology.

MAO-B inhibition Neurodegenerative disease Pyridazinone SAR

1,6-Dihydropyridazin-3(2H)-one vs. Aromatic Pyridazin-3(2H)-one: Scaffold Oxidation State Drives Differential Synthetic Reactivity

The 1,6-dihydropyridazin-3(2H)-one scaffold (CAS 1416374-28-1; C₁₁H₁₂N₂O₂; MW 204.23) is the partially saturated (dihydro) form of 5-(benzyloxy)pyridazin-3(2H)-one (CAS 1008517-73-4; C₁₁H₁₀N₂O₂; MW 202.21). The two additional hydrogen atoms at positions 1 and 6 create a sp³-hybridized carbon center that fundamentally alters the compound's reactivity profile compared to the fully aromatic congener . This saturation state is critical in multi-step synthetic sequences: the dihydro scaffold can participate in reactions at the saturated 6-position that are impossible with the aromatic form, including further functionalization via enolate chemistry, oxidation to the aromatic form as a late-stage diversification step, or cycloaddition reactions exploiting the 1,6-diene character [1]. Procurement of the correct oxidation state (dihydro vs. aromatic) is therefore not interchangeable and must match the intended synthetic sequence.

Synthetic intermediate Oxidation state Chemoselectivity

Lipophilicity Differentiation: 5-Benzyloxy vs. 5-Methoxy and 5-Ethoxy Substitution in Pyridazinone Scaffolds

A systematic study of aminopyridazinone regioisomers demonstrated that 5-substituted pyridazinones exhibit consistently lower experimental log P values than their 4-substituted counterparts, with an average difference of 0.75 log units [1]. Extrapolating to alkoxy-substituted analogs, the 5-benzyloxy group (calculated fragment constant π ~1.66) provides substantially higher lipophilicity compared to 5-methoxy (π ~-0.02) or 5-ethoxy (π ~0.38) substituents [1]. This translates to an estimated cLogP for 5-(benzyloxy)-1,6-dihydropyridazin-3(2H)-one of approximately 1.3–1.8, compared to approximately -0.3 to 0.4 for the 5-methoxy analog and approximately 0.1–0.8 for the 5-ethoxy analog. The enhanced lipophilicity of the benzyloxy derivative is predicted to impact membrane permeability, CNS penetration potential, and metabolic stability—all critical parameters in drug candidate selection.

Lipophilicity Log P Drug-likeness

Procurement-Relevant Application Scenarios for 5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one


Agrochemical R&D: Key Intermediate for Herbicidal Benzyloxy-Phenyl-Pyridazinone Synthesis (Syngenta Chemotype)

5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one is structurally aligned with the intermediate compound class disclosed in Syngenta's GB2546336A and US9944608 patents for herbicidal benzyloxy-substituted phenyl-pyridazine-diones and phenyl-pyridazinones. As documented in the patent's Reaction Scheme 5, benzyloxy-functionalized intermediates are essential for the O-alkylation step that generates key olefin precursors to the final herbicidal actives [1]. Procurement of this specific 5-benzyloxy-1,6-dihydro building block supports agrochemical discovery programs targeting this Syngenta-disclosed chemotype for broadleaf weed control in useful crops.

Medicinal Chemistry: PDE Isozyme Selectivity Profiling via 5-Position SAR Exploration

The established SAR from dual PDE3/4 inhibitor programs demonstrates that the 5-position substituent on the dihydropyridazinone ring is a dominant determinant of PDE isozyme inhibitory potency and selectivity, with pIC₅₀ values spanning 5.4–7.5 depending on substituent identity [1]. The 5-benzyloxy variant enables exploration of a steric and lipophilic SAR region orthogonal to the extensively characterized 5-methyl series (e.g., KCA-1490). This compound is appropriate for PDE inhibitor lead optimization campaigns seeking to dial out PDE3 activity or engineer novel PDE4/PDE7/PDE8 selectivity profiles.

CNS Drug Discovery: MAO-B Inhibitor Lead Generation Leveraging Pyridazinone Scaffold Plasticity

The pyridazinone chemotype has been validated as a productive scaffold for selective MAO-B inhibition, with documented IC₅₀ values ranging from 0.17 μM to >40 μM and selectivity indices exceeding 235-fold for MAO-B over MAO-A [1]. The demonstration that para-substitution remote from the pyridazinone core can produce 148-fold potency enhancements [1] supports the use of 5-(benzyloxy)-1,6-dihydropyridazin-3(2H)-one as a versatile starting point for derivatization. The benzyloxy group's lipophilicity (estimated cLogP ~1.3–1.8) falls within the favorable range for blood–brain barrier penetration suggested by PAMPA data for related pyridazinone leads [1].

Synthetic Methodology Development: Dihydro vs. Aromatic Oxidation State as a Chemoselectivity Handle

The 1,6-dihydropyridazin-3(2H)-one scaffold provides a partially saturated heterocycle with distinct reactivity from its aromatic counterpart (CAS 1008517-73-4). As demonstrated in copper-promoted 6-endo-trig cyclization methodologies for 1,6-dihydropyridazine synthesis, the dihydro scaffold enables chemistries at the sp³-hybridized 6-position that are inaccessible with the aromatic form [1]. Late-stage oxidation to the aromatic pyridazinone offers a diversification strategy for parallel library synthesis. Procurement of the correct oxidation state is essential for synthetic sequences that exploit this chemoselectivity.

Quote Request

Request a Quote for 5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.